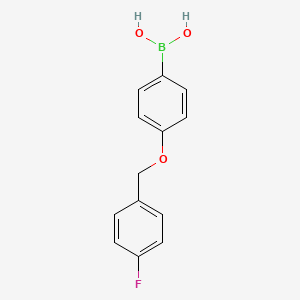
(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid
Übersicht
Beschreibung
“(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid” is a crucial compound in biomedicine used in the development of novel drugs and therapies . It plays a vital role in the treatment of certain diseases, serving as a crucial building block for the synthesis of pharmaceutical agents targeting specific receptors or pathways .
Synthesis Analysis
The synthesis of “(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid” involves several steps. The compound 4-Bromodiphenyl ether is dissolved in anhydrous THF under nitrogen protection. It is then cooled to -78 °C and N-butyllithium (n-BuLi) is added. The temperature is kept below -65 °C and after stirring for 1 hour, triisopropyl borate is added dropwise. The mixture is then slowly raised to 0 °C and stirred for 3 hours .Molecular Structure Analysis
The empirical formula of “(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid” is C13H12BFO3 . Its molecular weight is 246.04 . The SMILES string representation of the molecule is OB(O)c1ccc(OCc2ccc(F)cc2)cc1 .Chemical Reactions Analysis
“(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid” can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .Physical And Chemical Properties Analysis
“(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid” is a solid substance . Its melting point is between 165-170 °C .Wissenschaftliche Forschungsanwendungen
-
Fluorescent Probes for Bioimaging : Boronic acid derivatives can be used to develop fluorescent probes for bioimaging applications . These probes can be used for biological substance detection, cell imaging, in vivo biochemical reaction process tracking, and disease biomarker monitoring . They offer advantages such as real-time imaging, in-depth visualization, and less damage to biological samples .
-
Fabrication of Fluorescent Nanomaterials : Compounds with aggregation-induced emission (AIEgen) properties, which some boronic acids possess, have been used to fabricate advanced luminescent materials for fluorescent nanomaterial preparation . AIEgen-based nanomaterials show enhanced fluorescence efficiency and superior photostability, offering unique advantages in biological applications .
-
Bioimaging Applications : Boronic acid derivatives can be used to develop fluorescent probes for bioimaging applications . These probes can be used for biological substance detection, cell imaging, in vivo biochemical reaction process tracking, and disease biomarker monitoring . They offer advantages such as real-time imaging, in-depth visualization, and less damage to biological samples .
-
Fabrication of Fluorescent Nanomaterials : Compounds with aggregation-induced emission (AIEgen) properties, which some boronic acids possess, have been used to fabricate advanced luminescent materials for fluorescent nanomaterial preparation . AIEgen-based nanomaterials show enhanced fluorescence efficiency and superior photostability, offering unique advantages in biological applications .
-
Biomedicine : The compound “(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid” is a remarkable boronic acid derivative that finds utmost significance in the realm of biomedicine . It has been extensively scrutinized for its immense potential and emerges as a focal point in the quest for pioneering medications dedicated to combatting a plethora of ailments .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-[(4-fluorophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BFO3/c15-12-5-1-10(2-6-12)9-18-13-7-3-11(4-8-13)14(16)17/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQLLMVLGZJPJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=CC=C(C=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584736 | |
| Record name | {4-[(4-Fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid | |
CAS RN |
871125-82-5 | |
| Record name | B-[4-[(4-Fluorophenyl)methoxy]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871125-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(4-Fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20584736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarbaldehyde](/img/structure/B1590994.png)
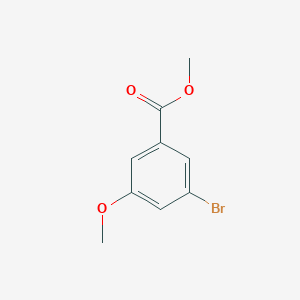
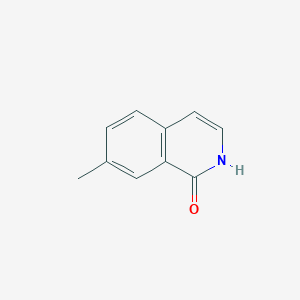
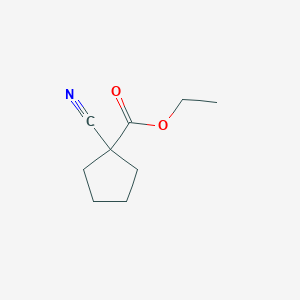
![Ethyl furo[3,2-b]pyridine-6-carboxylate](/img/structure/B1591001.png)
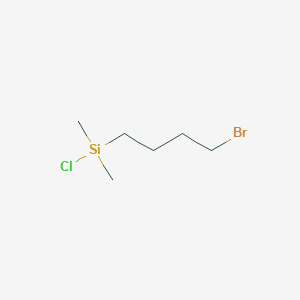
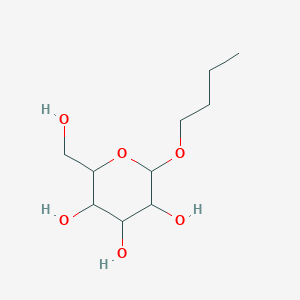
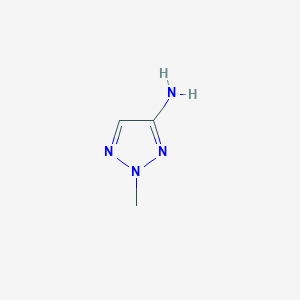
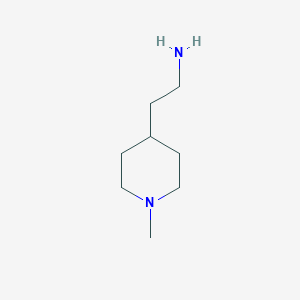
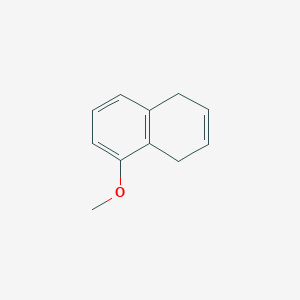
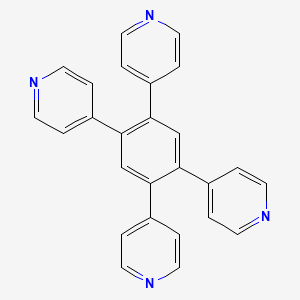
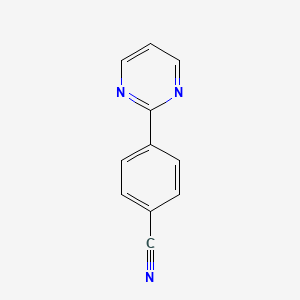
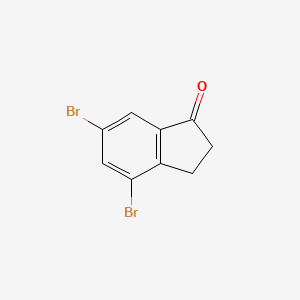
![Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-1H-inden-1-yl]-](/img/no-structure.png)